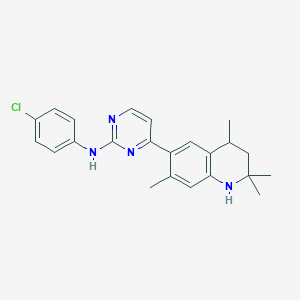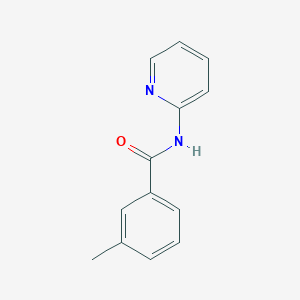![molecular formula C18H20N2O B11176399 3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11176399.png)
3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE is a synthetic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules .
Preparation Methods
The synthesis of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE typically involves multi-step procedures. One common method includes the acylation of 1,2,3,4-tetrahydroisoquinoline derivatives with appropriate aniline derivatives under controlled conditions . The reaction conditions often involve the use of catalysts such as hydrobromic acid or other acid catalysts to facilitate the cyclization and acylation processes . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE undergoes various chemical reactions, including:
Scientific Research Applications
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which play crucial roles in cell cycle regulation and DNA synthesis . The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Comparison with Similar Compounds
N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the N,N-dimethyl and carbonyl functionalities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent antioxidant and anticancer activities.
These comparisons highlight the unique structural features and enhanced biological activities of N,N-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)ANILINE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C18H20N2O/c1-19(2)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3 |
InChI Key |
MFQNJRSFCUSTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11176325.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B11176326.png)
![2-methyl-N-[(2-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B11176343.png)
![N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B11176350.png)

![Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B11176361.png)
![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one](/img/structure/B11176366.png)
![5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11176375.png)
![7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11176383.png)
![N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11176391.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11176403.png)
![3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176410.png)
![N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)
